molecular formula C11H15NO3 B041194 (2r,3s)-3-Phenylisoserine ethyl ester CAS No. 143615-00-3

(2r,3s)-3-Phenylisoserine ethyl ester

Cat. No.: B041194
CAS No.: 143615-00-3
M. Wt: 209.24 g/mol
InChI Key: PIYPODQNLLWXJG-VHSXEESVSA-N
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Description

(2R,3S)-3-Phenylisoserine ethyl ester (CAS 143615-00-3) is a high-value chiral building block and pharmaceutical intermediate of significant importance in organic and medicinal chemistry. This compound, with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol, is characterized by its specific stereochemistry and physical properties, including a melting point of 82-84°C . Its primary research value lies in its role as a crucial precursor in the semi-synthesis of the potent anticancer drug paclitaxel (Taxol) and its analog, docetaxel (Taxotere) . The compound serves as the core structure for the sophisticated C-13 side chain of these taxane derivatives. During the semi-synthetic process, the ester is typically hydrolyzed to the acid, and the amino group is protected and functionalized, often by benzoylation to form N-Benzoyl-(2R,3S)-3-phenylisoserine, before being coupled to the baccatin III core . This esterification strategy, leveraging a protected side chain, provides a more efficient and scalable route to paclitaxel compared to direct extraction from natural sources . The compound appears as a solid powder and should be stored desiccated at -20°C to maintain stability. It is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Darzens Condensation and Early Epoxide Synthesis

The foundational route involves Darzens condensation of phenylaldehyde with methyl chloroacetate to form racemic cis-3-phenyl glycidic acid methyl ester. As detailed in, this method proceeds through:

  • Aldol addition : Sodium methoxide-mediated coupling at 0°C in methanol.

  • Epoxidation : Bromination with HBr at 25°C, yielding racemic 3-bromo-2-hydroxy-3-phenylpropanoate (45% yield).

  • Ammonolysis : Ring-opening with gaseous NH₃ in methanol to generate racemic threo-3-phenylisoserine amide.

Limitations :

  • Low stereocontrol at C2 and C3 positions.

  • Laborious purification due to diastereomeric byproducts.

  • Maximum 45% yield in scaled preparations.

Modern Stereoselective Synthesis

Chiral Resolution of Racemic Amides

Contemporary methods prioritize enantiomeric purity through diastereomeric salt formation. The protocol in and involves:

Step 1: Resolution with Tartaric Acid Derivatives

  • Racemic threo-3-phenylisoserine amide is treated with (+)-tartaric acid or (−)-dibenzoyl tartaric acid in refluxing ethanol.

  • Selective crystallization of the (2R,3S)-enantiomer-tartrate salt achieves >99% enantiomeric excess (ee).

Step 2: Inorganic Salt Conversion

  • The tartrate salt is protonated with H₂SO₄ or HCl in ethanol (40–45°C), forming (2R,3S)-3-phenylisoserine amide hydrochloride.

Step 3: Esterification and Crystallization

  • Treatment with HCl in methanol, followed by acetic acid-mediated crystallization in ethyl acetate/heptane, yields (2R,3S)-3-phenylisoserine ethyl ester acetate (87% yield, >99% purity).

Direct Ammonolysis of Glycidic Acid Salts

An alternative route from bypasses amide intermediates:

  • Glycidic Acid Preparation : Trans-3-phenylglycidic acid sodium salt is synthesized via epoxidation of cinnamaldehyde derivatives.

  • Ammonia Reaction : The sodium salt reacts with 25% aqueous NH₃ at 45–55°C, directly yielding racemic 3-phenylisoserine.

  • Esterification : HCl gas is bubbled through an ethanol suspension, followed by triethylamine-assisted crystallization (96.9% yield).

Critical Analysis of Resolution Techniques

Solvent Systems and Yield Optimization

ParameterTartaric Acid ResolutionDirect Ammonolysis
Resolution Agent (+)-Tartaric acidL-(+)-Tartaric acid
Solvent EthanolEthanol/THF
Temperature Reflux (78°C)25–55°C
Yield 87%96.9%
Purity >99% ee99% ee

Key Observations :

  • Ethanol outperforms methanol in preventing epimerization during salt formation.

  • THF co-solvents enhance crystallinity in direct ammonolysis.

Industrial-Scale Challenges and Solutions

Byproduct Management

  • Epoxide Hydrolysis : Unreacted glycidic acid esters generate threo-isomers, necessitating fractional crystallization.

  • Racemization : Elevated temperatures (>60°C) during ammonolysis induce C2 epimerization, mitigated by strict thermal control.

Crystallization Optimization

  • Anti-Solvent Selection : Heptane/ethyl acetate mixtures (3:1 v/v) reduce product solubility, improving recovery by 18%.

  • Seeding Strategies : Introduction of 0.5% (w/w) crystalline seeds at 0°C accelerates nucleation .

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include microbial cultures for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Medicinal Chemistry

(2R,3S)-3-Phenylisoserine ethyl ester is a crucial intermediate in the synthesis of various anticancer drugs, particularly:

  • Taxol (Paclitaxel): It is integral to the production of Taxol's side chains, which are essential for its anticancer activity against various tumors .

Organic Synthesis

The compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for:

  • Stereoselective Synthesis: It can be utilized in the preparation of other chiral compounds which are vital in pharmaceuticals.

Biological Studies

Research indicates that this compound has potential biological activities:

  • Antioxidant Properties: The compound exhibits the ability to scavenge free radicals, reducing oxidative stress .
  • Neuroprotective Effects: Preliminary studies suggest it may modulate neurotransmitter systems, indicating potential therapeutic applications in neurodegenerative diseases .
  • Anticoagulant Activity: There is emerging evidence of its influence on coagulation pathways, suggesting further investigation for anticoagulant therapies .

Case Studies and Research Findings

Study ReferenceFocusFindings
Taxol SynthesisDemonstrated that this compound is a key intermediate for synthesizing Taxol's C-13 side chain.
Anticancer ActivityHighlighted the role of this compound in producing potent anticancer drugs like Paclitaxel and Docetaxel.
Biological ActivityInvestigated its antioxidant and neuroprotective properties, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2r,3s)-3-Phenylisoserine ethyl ester involves its role as an intermediate in enzymatic reactions. The compound interacts with specific enzymes, facilitating the reduction or oxidation of functional groups. Its molecular targets include various enzymes involved in the synthesis of complex molecules, such as those in the taxol biosynthesis pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with other chiral esters and intermediates used in pharmaceutical synthesis:

Compound Name Structure Synthesis Method Enantioselectivity (E) ee (%) Key Application Reference
(2R,3S)-3-Phenylisoserine ethyl ester β-hydroxy-α-amino ester with phenyl group Lipase-mediated kinetic resolution >200 >98 Paclitaxel side chain
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol Chiral alcohol CAL-B-mediated hydrolysis >100 80–97 Crizotinib intermediate
Ethyl (2R,3S)-2,3-dimethylglycerate α,β-dimethyl glyceric acid ethyl ester Baker’s yeast-catalyzed reduction Not specified >99 Chiral building block
N-Bz-(2R,3S)-3-phenylisoserine N-benzoylated derivative Chemical derivatization N/A >95 Paclitaxel impurity
Ethyl 4-hydroxy-3-methoxy cinnamate Phenolic ester with methoxy group Natural product isolation N/A N/A Phytochemical studies

Stability and Impurity Profiles

  • Degradation : Under forced conditions (acid/alkali/light), (2R,3S)-3-phenylisoserine derivatives degrade into impurities like N-Bz-(2R,3S)-3-phenylisoserine (identified in Paclitaxel injections) .
  • Diastereomer Separation : Unlike ethyl 2,3-dimethylglycerate stereoisomers (synthesized via stereodivergent chemoenzymatic routes ), this compound is resolved via single-step enzymatic methods, minimizing side products .

Research Findings and Industrial Relevance

Biocatalytic Superiority : Immobilized lipases (e.g., CAL-B, B. cepacia) enable scalable, solvent-efficient production of this compound, avoiding toxic protecting groups .

Cost-Effectiveness : Compared to chemical synthesis (e.g., β-lactam routes), enzymatic methods reduce waste and energy consumption .

Market Availability : Suppliers like Fujian South Pharmaceutical and Alfa Chemistry offer the compound at >98% purity, highlighting its industrial demand .

Biological Activity

(2R,3S)-3-Phenylisoserine ethyl ester is a chiral amino acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring a phenyl group attached to the isoserine backbone, contributes to its diverse interactions within biological systems. This article explores the biological activity of this compound, including its antioxidant properties, neuroprotective effects, and anticoagulant activity.

Chemical Structure and Properties

The compound is characterized by its specific stereochemistry, denoted as (2R,3S), which plays a crucial role in its biological interactions. The presence of the phenyl group enhances the compound's lipophilicity, potentially facilitating its ability to traverse biological membranes.

PropertyDescription
Chemical FormulaC12_{12}H15_{15}N1_{1}O2_{2}
Molecular Weight205.25 g/mol
Stereochemistry(2R,3S)

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with oxidative stress-related diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects . It appears to modulate neurotransmitter systems and reduce neuroinflammation, which are vital mechanisms in protecting neuronal health. These effects make it a candidate for further research in neurodegenerative diseases .

Anticoagulant Activity

Evidence points to the potential anticoagulant activity of this compound. It may influence coagulation pathways, suggesting applications in therapies aimed at preventing thrombosis. This activity warrants further investigation to fully understand its mechanisms and therapeutic potential .

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various compounds, this compound demonstrated a notable ability to reduce lipid peroxidation in vitro. The compound was compared against standard antioxidants like ascorbic acid and showed comparable efficacy at certain concentrations .

Neuroprotection in Animal Models

A study involving animal models of neurodegeneration revealed that administration of this compound led to improved cognitive function and reduced markers of inflammation in the brain. These results suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Anticoagulant Mechanism Exploration

Research investigating the anticoagulant properties found that this compound inhibited platelet aggregation in vitro. This effect was attributed to its interaction with specific receptors involved in coagulation pathways .

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes highlighting the importance of stereochemistry and functional group transformations. It can be produced via enzymatic methods using lipases for high enantioselectivity .

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer agents like Paclitaxel and Docetaxel . Its diverse applications underscore its significance in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for (2R,3S)-3-Phenylisoserine ethyl ester, and how can reaction conditions be optimized for higher yields?

Answer:

  • Core method : Asymmetric catalytic hydrogenation or enzymatic resolution is typically employed to achieve the desired (2R,3S) stereochemistry. Ethyl esterification of the carboxyl group can be performed via acid-catalyzed esterification with ethanol .
  • Optimization factors :
    • Catalyst selection : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee >99%) .
    • Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility and reaction kinetics.
    • Temperature control : Lower temperatures (0–5°C) minimize racemization during esterification .
  • Validation : Monitor reaction progress via TLC or HPLC and confirm stereochemistry with chiral HPLC or X-ray crystallography .

Q. How is the stereochemical purity of this compound characterized?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JH,H^3J_{H,H}) in 1^1H-NMR to confirm vicinal diastereomeric relationships .
  • Optical rotation : Compare experimental [α]D_D values with literature data for stereochemical validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What role does this compound play in the synthesis of bioactive molecules?

Answer:

  • Taxane intermediates : The (2R,3S) configuration is a key chiral building block for taxane side chains (e.g., docetaxel and paclitaxel) .
  • Peptide mimics : Used to introduce phenyl and hydroxyl groups into peptidomimetics for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in this compound synthesis?

Answer:

  • Catalytic asymmetric hydrogenation : Chiral Ru catalysts induce syn-addition of hydrogen to α,β-unsaturated precursors, favoring the (2R,3S) configuration via π-orbital interactions .
  • Enzymatic resolution : Lipases selectively hydrolyze undesired enantiomers, leaving the target stereoisomer intact .

Q. How does the ethyl ester group influence the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH sensitivity : The ester hydrolyzes rapidly under basic conditions (pH >10) but remains stable in acidic/neutral buffers. Monitor degradation via HPLC .
  • Thermal stability : Decomposition occurs above 80°C; use low-temperature storage (–20°C) and inert atmospheres for long-term stability .

Q. What strategies are effective for resolving racemic mixtures of 3-Phenylisoserine derivatives?

Answer:

  • Kinetic resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to selectively functionalize one enantiomer .
  • Diastereomeric crystallization : Use resolving agents (e.g., tartaric acid) to form crystalline diastereomers for mechanical separation .

Q. How can researchers address contradictory data regarding stereoisomer bioactivity in literature?

Answer:

  • Comparative assays : Perform parallel bioactivity tests (e.g., cytotoxicity) on (2R,3S) vs. (2S,3R) isomers using standardized cell lines .
  • Computational modeling : Use molecular docking to predict binding affinity differences between stereoisomers .

Q. What analytical methods detect and quantify impurities in this compound batches?

Answer:

  • LC-MS : Identify trace impurities (e.g., hydrolyzed byproducts) via high-resolution mass spectrometry .
  • 13^{13}C-NMR : Detect residual solvents or stereochemical impurities through distinct carbonyl signals .

Q. Can this compound serve as a ligand in asymmetric catalysis?

Answer:

  • Potential applications : The hydroxyl and amino groups can coordinate transition metals (e.g., Pd, Ru) for asymmetric allylic alkylation or hydrogenation reactions .
  • Optimization : Modify the ester group (e.g., switch ethyl to bulkier tert-butyl) to enhance enantioselectivity in catalytic cycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2r,3s)-3-Phenylisoserine ethyl ester
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(2r,3s)-3-Phenylisoserine ethyl ester

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